Cas no 163769-88-8 (YM-90709)

YM-90709 structure
YM-90709 structure
Nombre del producto:YM-90709
Número CAS:163769-88-8
MF:C22H21N3O2
Megavatios:359.4210
MDL:MFCD00354370
CID:110325
PubChem ID:1103147

YM-90709 Propiedades químicas y físicas

Nombre e identificación

    • 2,3-Dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline
    • Benz[7,8]indolizino[2,3-b]quinoxaline,5,6-dihydro-2,3-dimethoxy-6,6-dimethyl-
    • YM 90709
    • YM-90709
    • Bio-0867
    • Tocris-1675
    • 5,6-DIHYDRO-2,3-DIMETHOXY-6,6-DIMETHYLBENZ[7,8]INDOLIZINO[2,3-B]QUINOXALINE
    • YM90709
    • BAS 00454872
    • Oprea1_619477
    • Oprea1_183698
    • GTPL5090
    • HMS3676B08
    • HMS3412B08
    • HMS3268M17
    • BCP17183
    • 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo(7,8)indolizino (2,3-b)qu
    • 2,3-Dimethoxy-6,6-dimethyl-5,6-dihydrobenzo(7,8)indolizino (2,3-b)quinoxaline
    • CS-5498
    • SR-01000483958-1
    • BRD-K06712146-001-01-2
    • BENZ(7,8)INDOLIZINO(2,3-B)QUINOXALINE, 5,6-DIHYDRO-2,3-DIMETHOXY-6,6-DIMETHYL-
    • Q27089271
    • AS-73533
    • HY-19969
    • 16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.0(2),(1)(1).0?,?.0(1)?,(1)?]henicosa-2,4,6,8,10,12,14(19),15,17-nonaene
    • 5,6-DIHYDRO-2,3-DIMETHOXY-6,6-DIMETHYLBENZ(7,8)INDOLIZINO(2,3-B)QUINOXALINE
    • 16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene
    • EX-A3565
    • AKOS000673592
    • DTXSID30360341
    • 16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.0^{2,11.0^{4,9.0^{14,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene
    • 6U3RC7G5VT
    • S5764
    • J-010086
    • UNII-6U3RC7G5VT
    • AC-35422
    • Benzo(7,8)indolizino(2,3-b)quinoxaline, 5,6-dihydro-2,3-dimethoxy-6,6-dimethyl-
    • SR-01000483958
    • NCGC00025256-01
    • 16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-2,4,6,8,10,12,14(19),15,17-nonaene
    • Benz[7,8]indolizino[2,3-b]quinoxaline, 5,6-dihydro-2,3-dimethoxy-6,6-dimethyl-
    • A935153
    • C73158
    • CHEBI:92125
    • CHEMBL1356775
    • SR-01000483958-2
    • 163769-88-8
    • AI-020/08315020
    • BRD-K06712146-001-02-0
    • 16,17-DIMETHOXY-21,21-DIMETHYL-1,3,10-TRIAZAPENTACYCLO[11.8.0.0(2),(1)(1).0?,?.0(1)?,(1)?]HENICOSA-2,4,6,8,10,12,14,16,18-NONAENE
    • BRD-K06712146-001-03-8
    • DA-68780
    • YM 90709?
    • MDL: MFCD00354370
    • Renchi: 1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3
    • Clave inchi: HIXSPVQXXDULHS-UHFFFAOYSA-N
    • Sonrisas: O(C([H])([H])[H])C1=C(C([H])=C2C(=C1[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N1C3C(C([H])=C12)=NC1=C([H])C([H])=C([H])C([H])=C1N=3)OC([H])([H])[H]

Atributos calculados

  • Calidad precisa: 359.16300
  • Masa isotópica única: 359.163377
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 2
  • Complejidad: 556
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 49.2
  • Xlogp3: 3.6

Propiedades experimentales

  • Denso: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 579.6°C at 760 mmHg
  • Punto de inflamación: 304.3°C
  • índice de refracción: 1.666
  • Disolución: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 49.17000
  • Logp: 4.55990

YM-90709 Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P280-P305+P351+P338
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

YM-90709 Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

YM-90709 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
DC Chemicals
DC9274-100 mg
YM 90709
163769-88-8 >98%
100mg
$300.0 2022-02-28
TRC
Y100630-100mg
YM 90709
163769-88-8
100mg
$ 670.00 2022-06-02
MedChemExpress
HY-19969-1mg
YM-90709
163769-88-8 99.77%
1mg
¥300 2024-05-24
Ambeed
A265624-1mg
2,3-Dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline
163769-88-8 98%
1mg
$10.0 2025-02-22
Ambeed
A265624-25mg
2,3-Dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline
163769-88-8 98%
25mg
$48.0 2025-02-22
ChemScence
CS-5498-10mg
YM-90709
163769-88-8 99.77%
10mg
$180.0 2021-09-02
TRC
Y100630-1000mg
YM 90709
163769-88-8
1g
$ 3030.00 2022-06-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Y873202-1mg
YM-90709
163769-88-8 99%
1mg
¥406.80 2022-08-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3133-100 mg
YM90709
163769-88-8 99.67%
100MG
¥4945.00 2022-04-26
ChemScence
CS-5498-50mg
YM-90709
163769-88-8 99.77%
50mg
$540.0 2021-09-02
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:163769-88-8)YM-90709
A935153
Pureza:99%
Cantidad:1g
Precio ($):457.0